methyl 3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate
Overview
Description
Preparation Methods
The synthesis of WAY-358871 involves several steps, starting with the preparation of the core triazole structure. The synthetic route typically includes:
Formation of the triazole ring: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluorobenzoyl group: This step involves the reaction of the triazole intermediate with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial production methods for WAY-358871 are not widely documented, but they would likely follow similar synthetic routes with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
WAY-358871 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the ester group to an alcohol.
Substitution: The fluorobenzoyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
WAY-358871 has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of triazole chemistry and the development of new synthetic methodologies.
Biology: The compound is used in the study of thrombin inhibition and its effects on blood coagulation pathways.
Medicine: WAY-358871 is investigated for its potential therapeutic applications in the treatment of venous thromboembolism and other thrombotic disorders.
Industry: The compound is used in the development of new anticoagulant drugs and as a reference standard in analytical chemistry
Mechanism of Action
WAY-358871 exerts its effects by inhibiting the activity of thrombin, an enzyme involved in the blood coagulation process. The compound binds to the active site of thrombin, preventing it from converting fibrinogen to fibrin, a key step in clot formation. This inhibition reduces the formation of blood clots and is beneficial in conditions where excessive clotting is a concern .
Comparison with Similar Compounds
WAY-358871 is unique among thrombin inhibitors due to its specific chemical structure and high potency. Similar compounds include:
Dabigatran: Another thrombin inhibitor used clinically for the prevention of stroke and systemic embolism.
Argatroban: A synthetic direct thrombin inhibitor used in the treatment of heparin-induced thrombocytopenia.
Bivalirudin: A peptide-based thrombin inhibitor used during percutaneous coronary intervention.
Compared to these compounds, WAY-358871 offers a distinct balance of potency and selectivity, making it a valuable tool in thrombin-related research .
Properties
IUPAC Name |
methyl 3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN4O3/c1-19-10(18)8-13-11(16-15-8)14-9(17)6-2-4-7(12)5-3-6/h2-5H,1H3,(H2,13,14,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAQTWKBNHAHHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=NN1)NC(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501330219 | |
Record name | methyl 3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501330219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
18.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24826986 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
328108-09-4 | |
Record name | methyl 3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501330219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.